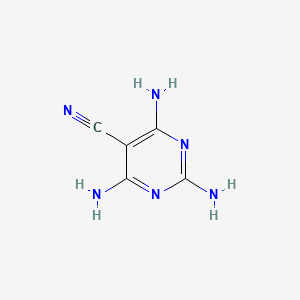

2,4,6-Triaminopyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBKPLFFXBNIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676379 | |

| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465531-97-9 | |

| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,4,6-Triaminopyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 2,4,6-trichloropyrimidine-5-carbonitrile. The core of this pathway involves the transformation of the chloro-substituents to azido groups, followed by the reduction of the azido moieties to the desired amino functionalities.

Synthesis Pathway Overview

The synthesis proceeds through two key transformations:

-

Nucleophilic Substitution: The chlorine atoms of 2,4,6-trichloropyrimidine-5-carbonitrile are displaced by azide ions in a nucleophilic aromatic substitution reaction to yield 2,4,6-triazidopyrimidine-5-carbonitrile.

-

Reduction: The three azido groups of the intermediate are subsequently reduced to amino groups to afford the final product, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile

This procedure is adapted from the synthesis described by Chapyshev et al.[1].

Materials:

-

2,4,6-trichloropyrimidine-5-carbonitrile

-

Sodium azide (NaN₃)

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in a mixture of acetone and water.

-

Add an excess of sodium azide to the solution. A typical molar ratio of sodium azide to the starting pyrimidine is greater than 3:1 to ensure complete substitution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2,4,6-triazidopyrimidine-5-carbonitrile, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 2,4,6-trichloropyrimidine-5-carbonitrile | [1] |

| Reagent | Sodium Azide (NaN₃) | [1] |

| Solvent | Aqueous Acetone | [1] |

| Reaction Time | 6 hours (reflux) | [1] |

| Yield | 82% | [1] |

| Melting Point | High (not specified) | [1] |

Step 2: Reduction of 2,4,6-Triazidopyrimidine-5-carbonitrile to this compound

The reduction of aryl azides to amines is a standard transformation. A general procedure using catalytic hydrogenation, a common and effective method, is provided below. This should be optimized for the specific substrate.

Materials:

-

2,4,6-triazidopyrimidine-5-carbonitrile

-

Palladium on carbon (Pd/C, 10%) or another suitable catalyst (e.g., Platinum oxide)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve or suspend 2,4,6-triazidopyrimidine-5-carbonitrile in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus and may range from atmospheric pressure to several atmospheres).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and/or TLC.

-

Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data for Step 2 (Estimated):

| Parameter | Value | Note |

| Starting Material | 2,4,6-triazidopyrimidine-5-carbonitrile | |

| Catalyst | 10% Pd/C | A common catalyst for this transformation. |

| Reagent | Hydrogen Gas (H₂) | |

| Solvent | Methanol or Ethanol | |

| Yield | High | Reductions of aryl azides are typically high-yielding. |

| Purity | High after purification | Recrystallization is usually effective. |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Triaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2,4,6-Triaminopyrimidine-5-carbonitrile. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

Table 1: Physicochemical Data of 2,4,6-Triaminopyrimidine and Related Analogs

| Property | 2,4,6-Triaminopyrimidine | 2,4-Diaminopyrimidine-5-carbonitrile | 2,4,6-Triazidopyrimidine-5-carbonitrile |

| Molecular Formula | C₄H₇N₅ | C₅H₅N₅ | C₅N₁₂ |

| Molecular Weight | 125.13 g/mol [1][2] | 135.13 g/mol | 252.15 g/mol |

| Melting Point | 249-251 °C[1][3] | Not Reported | 118-120 °C[4] |

| pKa | 6.84 (at 20°C) | Not Reported | Not Reported |

| Appearance | Off-white to beige powder | Not Reported | Colorless solid[4] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | Not Reported | Not Reported |

Spectral Data Analysis

Detailed spectral data for this compound are not explicitly published. The following tables summarize the expected and observed spectral characteristics based on data from closely related compounds.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound and Observed Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | ~3400-3500 | 2,4-Diaminopyrimidine-5-carbonitrile: 3480 cm⁻¹[5] |

| C≡N Stretch (Nitrile) | ~2200-2250 | 2,4-Diaminopyrimidine-5-carbonitrile: 2188 cm⁻¹[5] |

| C-H Stretch (Aromatic) | ~3000-3100 | 2,4-Diaminopyrimidine-5-carbonitrile: 3080 cm⁻¹[5] |

| Pyrimidine Ring Vibrations | ~1400-1600 | Not Reported |

The infrared spectrum of 2,4,6-triaminopyrimidine shows numerous maxima between 3448 cm⁻¹ and 3315 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the amino groups.[6]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Reference Compound and Observed Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| NH₂ Protons | ~6.0-8.0 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 6.9 (singlet, 4H)[5] |

| ¹³C NMR | ||

| C2, C4, C6 (attached to NH₂) | ~160-170 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 166.6, 167.2 (C2 & C4)[5] |

| C5 (attached to CN) | ~80-90 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 83.0[5] |

| C≡N (Nitrile) | ~115-120 | 2,4-Diaminopyrimidine-5-carbonitrile: δ 117.0[5] |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound | λmax (nm) |

| 2,4,6-Triazidopyrimidine-5-carbonitrile | 249, 275[4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of 2,4,6-trichloropyrimidine-5-carbonitrile with ammonia. This starting material can be synthesized from 2,4,6-trichloropyrimidine.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonitrile

This step would likely follow a procedure similar to the synthesis of other chlorinated pyrimidines, which is not detailed here but is a known process in organic synthesis.

Step 2: Amination of 2,4,6-Trichloropyrimidine-5-carbonitrile

-

Materials: 2,4,6-trichloropyrimidine-5-carbonitrile, aqueous ammonia, a suitable solvent (e.g., ethanol or dioxane), reaction vessel.

-

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in the chosen solvent in a pressure-resistant reaction vessel.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Seal the vessel and heat the mixture at a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with water and a small amount of cold solvent to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on an NMR spectrometer using a deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown significant potential as anticancer agents, particularly as inhibitors of the PI3K/AKT signaling pathway.[7][8][9][10] This pathway is crucial for regulating cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action where this compound derivatives can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/AKT Signaling Pathway Inhibition.

The experimental workflow for evaluating the biological activity of a potential inhibitor like a this compound derivative would typically involve several key stages, from initial screening to more detailed mechanistic studies.

Caption: Drug Discovery Experimental Workflow.

References

- 1. 2,4,6-Triaminopyrimidine 97 1004-38-2 [sigmaaldrich.com]

- 2. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]

- 3. 2,4,6-Triaminopyrimidine 97 1004-38-2 [sigmaaldrich.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Unraveling the Structural Nuances of 2,4,6-Triaminopyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 2,4,6-Triaminopyrimidine-5-carbonitrile is not publicly available, this guide provides an in-depth analysis of the closely related and well-characterized compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate . The methodologies and structural principles detailed herein offer a robust framework for understanding the crystallographic features of substituted 2,4,6-triaminopyrimidine cores, which are pivotal in various fields, including drug discovery and materials science.

Crystallographic Data Summary

The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a monoclinic crystal system with the space group P21/c.[1][2] The asymmetric unit is composed of a diprotonated triaminopyrimidine dication and two nitrate anions.[1][2] Key crystallographic data are summarized in the table below for clear comparison.

| Parameter | 2,4,6-triaminopyrimidine-1,3-diium dinitrate[1][2] |

| Chemical Formula | C₄H₉N₅²⁺·2NO₃⁻ |

| Molar Mass | 251.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.8650 (5) Å |

| b = 9.9173 (6) Å | |

| c = 12.2291 (7) Å | |

| α = 90° | |

| β = 100.836 (2)° | |

| γ = 90° | |

| Unit Cell Volume | 936.86 (10) ų |

| Z (Formula Units/Cell) | 4 |

| Calculated Density | 1.781 Mg m⁻³ |

Intermolecular Interactions and Supramolecular Structure

In the crystal lattice, the diprotonated 2,4,6-triaminopyrimidine cations and nitrate anions are linked by a network of hydrogen bonds, forming a one-dimensional supramolecular structure.[1][2] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions.[2]

The following diagram illustrates the key hydrogen bonding interactions that stabilize the crystal structure.

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of 2,4,6-triaminopyrimidine derivatives are crucial for obtaining high-quality data.

Synthesis and Crystallization of 2,4,6-triaminopyrimidine-1,3-diium dinitrate[2]

-

Dissolution : 20 mg of 2,4,6-triaminopyrimidine was dissolved in 10 mL of ethanol. The solution was stirred for 3 hours.

-

Acidification : A mixture of 5 mL of ethanol and 0.5 mL of nitric acid was prepared in a separate flask and stirred for 3 hours at 333 K.

-

Reaction : The 2,4,6-triaminopyrimidine solution was then added to the nitric acid solution.

-

Crystallization : The resulting mixture was allowed to slowly evaporate at room temperature, yielding colorless needle-like crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. A general workflow for this process is outlined below.

Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1] The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure analysis of a key 2,4,6-triaminopyrimidine derivative. While the specific structure of this compound remains to be determined, the data and protocols presented for the dinitrate salt offer valuable insights into the molecular geometry, intermolecular interactions, and experimental procedures relevant to this class of compounds. Researchers and professionals in drug development can leverage this information to guide the synthesis, crystallization, and structural analysis of novel pyrimidine-based molecules with desired physicochemical and biological properties.

References

Spectroscopic Characterization of 2,4,6-Triaminopyrimidine-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4,6-Triaminopyrimidine-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from closely related analogues, namely 2,4-diaminopyrimidine-5-carbonitrile and 2,4,6-triaminopyrimidine, to provide an estimated but informed characterization. This document details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these techniques and explores the potential role of pyrimidine-5-carbonitrile derivatives in modulating key signaling pathways relevant to drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from published data for structurally similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 5.0 - 7.0 | br s | Protons of the three amino groups (-NH₂). The broadness is due to quadrupole moments of the nitrogen atoms and potential hydrogen exchange. |

| ¹³C | ~ 160 - 165 | s | C2, C4, and C6 carbons attached to amino groups. Based on data for 2,4-diaminopyrimidine-5-carbonitrile where C2 & C4 are at 166.6 and 167.2 ppm respectively[1]. |

| ¹³C | ~ 80 - 90 | s | C5 carbon attached to the nitrile group. In 2,4-diaminopyrimidine-5-carbonitrile, this peak is at 83.0 ppm[1]. |

| ¹³C | ~ 115 - 120 | s | Carbon of the nitrile group (-C≡N). In 2,4-diaminopyrimidine-5-carbonitrile, this peak is at 117.0 ppm[1]. |

Predicted values are based on the analysis of related pyrimidine structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3500 - 3300 | N-H stretching | Strong, Broad | Asymmetric and symmetric stretching of the three primary amine groups. Multiple peaks are expected in this region[2]. |

| ~ 2220 | C≡N stretching | Medium to Strong | Characteristic stretching vibration of the nitrile group. In 2,4-diaminopyrimidine-5-carbonitrile, this band appears at 2188 cm⁻¹[1]. |

| 1680 - 1600 | N-H bending (scissoring) | Strong | In-plane bending of the amine groups. |

| 1600 - 1450 | C=C and C=N stretching | Medium to Strong | Aromatic ring stretching vibrations. |

| ~ 800 | C-H out-of-plane bending | Medium | Characteristic of the aromatic C-H bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Solvent | Electronic Transition | Notes |

| ~ 275 | Methanol or Ethanol | π → π* | Based on the UV spectrum of 2,4,6-triazidopyrimidine-5-carbonitrile, which shows a λmax at 275 nm[3]. The amino groups are expected to cause a similar absorption. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| ~ 150.14 | [M]+• | Molecular ion peak corresponding to the molecular weight of C₅H₆N₆. |

| Fragments | Loss of HCN, NH₂, and ring fragmentation | Expected fragmentation pattern for a substituted pyrimidine. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum and identify multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the pure solvent as a blank.

Data Acquisition:

-

Scan Range: 200-800 nm.

-

Scan Speed: Medium.

-

Blank Correction: Use the solvent blank to zero the spectrophotometer.

Data Processing:

-

Record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 μg/mL.

-

The solution is then directly infused into the mass spectrometer.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

Data Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, [M]⁺• for EI).

-

Analyze the fragmentation pattern to gain structural information.

Biological Context and Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have garnered significant interest in drug discovery due to their diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents[4]. Several studies have highlighted their potential as inhibitors of critical cellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[5][6].

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by pyrimidine-5-carbonitrile derivatives.

Caption: PI3K/AKT/mTOR signaling and potential inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound derivatives against a target kinase like PI3K.

Caption: Kinase inhibition assay workflow.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR spectrum [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade [ejchem.journals.ekb.eg]

- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Quantum Chemical Calculations for 2,4,6-Triaminopyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 2,4,6-Triaminopyrimidine-5-carbonitrile. This document outlines plausible experimental protocols for its synthesis and characterization and details the methodologies for in-depth quantum chemical calculations to elucidate its structural, electronic, and vibrational properties. The presented data and workflows are intended to serve as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science due to its rich electronic properties and hydrogen bonding capabilities. Quantum chemical calculations offer a powerful tool to understand the molecular properties of this compound at the atomic level, providing insights that can guide experimental studies and the design of new functional molecules. This guide will cover the fundamental aspects of performing and interpreting such calculations for the title compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established reactions on similar pyrimidine cores. The most likely precursor is 2,4,6-trichloropyrimidine-5-carbonitrile, which is commercially available. The synthesis would proceed via nucleophilic aromatic substitution of the chlorine atoms with amino groups.

Synthesis of this compound

Reaction: The synthesis of this compound can be achieved by the aminolysis of 2,4,6-trichloropyrimidine-5-carbonitrile.

Procedure:

-

In a sealed pressure vessel, 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq.) is suspended in a solution of aqueous ammonia (excess, e.g., 28-30% solution).

-

The vessel is securely sealed, and the reaction mixture is heated to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (typically several hours), the vessel is cooled to room temperature, and the pressure is carefully released.

-

The resulting precipitate is collected by filtration and washed with water to remove any excess ammonia and ammonium chloride.

-

The crude product is then washed with a small amount of a cold organic solvent, such as ethanol or diethyl ether, to remove any organic impurities.

-

The product is dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization

The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the amino (N-H) and nitrile (C≡N) stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the molecular formula C₅H₅N₇.

-

Melting Point: The melting point of the purified compound should be determined and can serve as an indicator of purity.

Quantum Chemical Calculations Methodology

Quantum chemical calculations are essential for understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.

Computational Details

-

Software: A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or GAMESS.

-

Method: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations and electronic property calculations of organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311G++(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the lone pairs and potential hydrogen bonding interactions.

-

Solvation: To model the behavior of the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be employed.

Calculation Workflow

The following diagram illustrates a typical workflow for quantum chemical calculations on this compound.

Data Presentation

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations. Note: The values in these tables are illustrative and represent the kind of data to be expected. Specific values require dedicated calculations for this compound.

Optimized Geometric Parameters

The geometry optimization provides the most stable conformation of the molecule and the corresponding bond lengths, bond angles, and dihedral angles.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) | Dihedral Angle | Angle (°) |

| N1-C2 | Value | C2-N1-C6 | Value | N1-C2-N3-C4 | Value |

| C2-N3 | Value | N1-C2-N(H₂) | Value | C6-N1-C2-N3 | Value |

| N3-C4 | Value | C2-N3-C4 | Value | C2-N3-C4-C5 | Value |

| C4-C5 | Value | N3-C4-C5 | Value | N3-C4-C5-C6 | Value |

| C5-C6 | Value | C4-C5-C6 | Value | C4-C5-C6-N1 | Value |

| C6-N1 | Value | C5-C6-N1 | Value | C5-C6-N1-C2 | Value |

| C5-C7 | Value | C4-C5-C7 | Value | N3-C4-C5-C7 | Value |

| C7-N8 | Value | C5-C7-N8 | Value | C6-C5-C7-N8 | Value |

Vibrational Frequencies

Frequency calculations are used to confirm that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| 1 | Value | Value | N-H stretch (asymmetric) |

| 2 | Value | Value | N-H stretch (symmetric) |

| 3 | Value | Value | C≡N stretch |

| 4 | Value | Value | C=N stretch (ring) |

| 5 | Value | Value | C=C stretch (ring) |

| ... | ... | ... | ... |

Electronic Properties

Calculations of the electronic properties provide insights into the reactivity and electronic transitions of the molecule.

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Molecular Structure and Visualization

The molecular structure of this compound is depicted below.

Conclusion

This technical guide provides a foundational framework for the experimental and computational investigation of this compound. The outlined protocols and methodologies are based on established principles and practices in synthetic and computational chemistry. While specific experimental and calculated data for this exact molecule are sparse in the current literature, the approaches described herein will enable researchers to generate reliable data and gain a deeper understanding of its chemical and physical properties. Such knowledge is crucial for its potential application in drug discovery and the development of novel materials.

In-depth Technical Guide on the Thermal Stability of 2,4,6-Triaminopyrimidine-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide, therefore, outlines the standard experimental protocols and theoretical frameworks used for assessing the thermal stability of compounds like 2,4,6-Triaminopyrimidine-5-carbonitrile and presents data on closely related analogs to provide a contextual understanding.

General Physicochemical Properties

While specific thermal decomposition data is limited, basic physical properties of the parent compound, 2,4,6-Triaminopyrimidine, are documented. It is a solid with a melting point in the range of 249-251 °C.[1] The addition of a nitrile group at the 5-position to form this compound would be expected to influence its crystal lattice energy and intermolecular interactions, thus altering its melting point and thermal stability profile.

Standard Experimental Protocols for Thermal Stability Assessment

The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperatures at which a compound decomposes and the extent of mass loss at each stage.

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 1-10 mg) into an inert crucible (e.g., alumina, platinum).

-

Atmosphere: Purge the furnace with a desired gas (e.g., nitrogen for inert atmosphere, air for oxidative studies) at a controlled flow rate (e.g., 20-100 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[2]

-

Data Acquisition: Continuously record the sample mass and temperature.

-

Data Analysis: Plot the mass loss percentage against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Seal a small, accurately weighed amount of the sample (typically 1-5 mg) in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain a controlled atmosphere (e.g., nitrogen, air) within the DSC cell.

-

Temperature Program: Heat the sample and reference pans at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: Record the differential heat flow between the sample and the reference.

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature, peak maximum temperature, and the integrated peak area (enthalpy) are determined.[3][4]

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal stability study is depicted below.

Thermal Behavior of Related Pyrimidine Derivatives

While data for the target compound is unavailable, studies on analogous structures provide valuable insights.

4.1. 2,4,6-Triazidopyrimidine-5-carbonitrile

The synthesis of this energetic material has been reported. It is a solid with a melting point of 118–120 °C.[5] The replacement of amino groups with azido groups drastically reduces the melting point and introduces high-energy characteristics, suggesting a significantly lower thermal stability compared to its amino counterpart. The thermal decomposition of a related compound, 2,4,6-triazidopyrimidine, was found to yield nitrogen as the only gaseous product, with the process involving the formation of a nitrene intermediate followed by polymerization.[6]

4.2. Other Substituted Pyrimidines

Research on various 2,4,6-trisubstituted pyrimidines has shown that the nature of the substituents significantly impacts their thermal properties. For instance, the introduction of bulky groups like N,N-dimethylamino and carbazole fragments can increase the decomposition temperature.[7] This highlights the importance of the specific functional groups attached to the pyrimidine ring in determining the overall thermal stability.

Hypothetical Thermal Decomposition Pathway

For this compound, a plausible thermal decomposition pathway under an inert atmosphere would likely involve the following logical steps. This proposed pathway is theoretical and requires experimental validation.

Summary and Future Work

There is a clear gap in the scientific literature regarding the thermal stability of this compound. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for conducting such a study. Future research should focus on performing detailed TGA and DSC analyses of this compound to generate the quantitative data necessary for a complete understanding of its thermal properties. Such data is essential for its potential application in drug development and materials science, where thermal stability is a critical parameter for processing, storage, and safety.

References

Solubility of 2,4,6-Triaminopyrimidine-5-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-Triaminopyrimidine-5-carbonitrile (CAS Number: 465531-97-9). Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside the available qualitative information. This guide is intended to empower researchers to generate precise solubility data for this compound in their specific solvent systems of interest.

Introduction to this compound

This compound, with the molecular formula C₅H₆N₆, is a heterocyclic organic compound.[1][2][3] Its structure, featuring a pyrimidine core with three amino groups and a nitrile group, makes it a molecule of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical first step in its formulation, purification, and application in both research and pharmaceutical development.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Ethanol | Slightly Soluble[4] |

The term "slightly soluble" indicates that a small amount of the compound will dissolve in these solvents. For precise formulation and process development, it is imperative for researchers to determine the quantitative solubility in their specific solvents of interest. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds or high-boiling point solvents.

-

Continue the evaporation process until all the solvent has been removed and the weight of the dish with the dried solute is constant.

-

-

Data Collection and Calculation:

-

Record the following measurements:

-

Weight of the empty evaporation dish (W₁).

-

Weight of the evaporation dish with the dried solute (W₂).

-

Volume of the filtered saturated solution (V).

-

-

Calculate the weight of the dissolved solute (Ws) using the formula:

-

Ws = W₂ - W₁

-

-

Calculate the solubility (S) of this compound in the chosen solvent, typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL):

-

S = Ws / V

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

References

- 1. This compound - CAS - 465531-97-9 | Axios Research [axios-research.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,4,6-Triamino-5-pyrimidinecarbonitrile | LGC Standards [lgcstandards.com]

- 4. assets.lgcstandards.com [assets.lgcstandards.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 7. pharmajournal.net [pharmajournal.net]

Theoretical Exploration of 2,4,6-Triaminopyrimidine-5-carbonitrile Derivatives: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on 2,4,6-triaminopyrimidine-5-carbonitrile and its derivatives. This class of compounds, characterized by a pyrimidine core richly substituted with amino and cyano groups, holds significant potential in medicinal chemistry. Theoretical and computational methods, such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis, are indispensable tools for elucidating their molecular properties, predicting their biological activities, and guiding the rational design of novel therapeutic agents.

Molecular Properties and Quantum Chemical Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT calculations provide fundamental insights into their stability, electronic properties, and potential for intermolecular interactions.

Optimized Geometry

The initial step in most theoretical studies is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). The resulting bond lengths and angles are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometrical Parameters for a 2,4,6-Triaminopyrimidine Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 118.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 121.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 120.5 |

| C4-C5 | 1.42 | N3-C4-C5 | 119.0 |

| C5-C6 | 1.41 | C4-C5-C6 | 120.0 |

| C6-N1 | 1.36 | C5-C6-N1 | 121.0 |

| C5-C7 (CN) | 1.44 | C4-C5-C7 | 119.5 |

| C7≡N8 | 1.16 | C6-C5-C7 | 120.5 |

| C2-N(amino) | 1.37 | C5-C7-N8 | 179.0 |

| C4-N(amino) | 1.38 | ||

| C6-N(amino) | 1.38 |

Note: These values are representative and can vary depending on the specific derivative and the level of theory used for calculation.

Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting non-covalent interactions with biological targets.

Table 2: Calculated Electronic Properties of a Representative this compound Derivative

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Interaction with Biological Targets: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For this compound derivatives, docking studies can help identify potential protein targets and elucidate the key interactions driving binding.

Table 3: Representative Molecular Docking Results for a this compound Derivative against a Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 0.52 |

| Key Interacting Residues | |

| Hydrogen Bond | GLU-81, LEU-83 |

| Pi-Alkyl | ALA-31, VAL-64 |

| Pi-Pi Stacked | PHE-146 |

Predicting Biological Activity: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide lead optimization.

For a series of this compound derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., topological, electronic, thermodynamic) and correlating them with experimentally determined biological activity (e.g., IC₅₀ values).

Table 4: Statistical Parameters of a Representative QSAR Model for Pyrimidine Derivatives

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set |

| Q² | 0.85 | Cross-validated R² for the training set |

| R²_pred | 0.88 | R² for the external test set |

A high value for these statistical parameters indicates a robust and predictive QSAR model.

Experimental Protocols: A Computational Approach

Density Functional Theory (DFT) Calculations

-

Structure Drawing and Pre-optimization: The 3D structure of the this compound derivative is drawn using a molecular editor. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: The final geometry optimization is carried out using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: Using the optimized geometry, electronic properties such as HOMO-LUMO energies, Mulliken charges, and the Molecular Electrostatic Potential (MEP) are calculated.

Molecular Docking Protocol

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized.

-

Ligand Preparation: The 3D structure of the this compound derivative is prepared by assigning correct bond orders, adding hydrogens, and minimizing its energy.

-

Active Site Definition: The binding site on the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to dock the prepared ligand into the defined active site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and analyzed.

QSAR Model Development

-

Data Set Preparation: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀) is collected. The dataset is divided into a training set (for model building) and a test set (for model validation).

-

Descriptor Calculation: A wide range of molecular descriptors (1D, 2D, and 3D) are calculated for each molecule in the dataset using specialized software.

-

Descriptor Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are used to select the most relevant descriptors that have a significant correlation with the biological activity.

-

Model Building: A mathematical model is built using a regression method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Artificial Neural Networks) to establish a relationship between the selected descriptors and the biological activity.[1]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[1]

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the theoretical studies described.

References

CAS number and molecular data for 2,4,6-Triaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of 2,4,6-Triaminopyrimidine-5-carbonitrile, including its chemical properties, potential synthesis, and likely biological activities based on the known characteristics of the pyrimidine-5-carbonitrile scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Data

This compound is a heterocyclic organic compound. Its core structure consists of a pyrimidine ring substituted with three amino groups and a nitrile group.

Table 1: Molecular and CAS Registry Information

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 465531-97-9 |

| Molecular Formula | C₅H₆N₆ |

| Molecular Weight | 150.14 g/mol |

| Canonical SMILES | C1=C(C(=NC(=N1)N)N)C#N |

| InChI Key | OXBKPLFFXBNIHW-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

2.1. Representative Synthesis of 4-Amino-5-pyrimidinecarbonitrile Derivatives

This method involves a three-component reaction of an aldehyde, malononitrile, and an amidine hydrochloride, which can be conducted under thermal conditions in an aqueous medium or via microwave irradiation.

Materials:

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Guanidine hydrochloride (as the amidine source to yield the 2,4,6-triamino structure)

-

Toluene

-

Triethylamine

-

Sodium acetate (for aqueous conditions)

-

Ethanol (for purification)

Procedure (Microwave Irradiation Method):

-

In a 15 mL high-pressure glass tube, combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol).

-

Add toluene (5 mL) and a catalytic amount of triethylamine (3-4 drops). Note: As guanidine hydrochloride has low solubility in toluene, a larger amount of triethylamine may be necessary to facilitate the reaction.

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture at 300 W for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product is then purified. This can be achieved by filtration and washing with a suitable solvent like hot ethanol.

Procedure (Thermal Aqueous Method):

-

Combine the aldehyde (2 mmol), malononitrile (2 mmol), and guanidine hydrochloride (2 mmol) in water.

-

Add sodium acetate as a base.

-

Reflux the mixture with stirring, monitoring the reaction progress with TLC.

-

Upon completion, cool the reaction mixture.

-

The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the purified 4-amino-5-pyrimidinecarbonitrile derivative.

Biological Activity and Potential Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds in drug discovery.[1] The primary therapeutic area of interest for this class of compounds is oncology, with many derivatives exhibiting potent anticancer properties.

3.1. Kinase Inhibition

A significant body of research highlights the role of pyrimidine-5-carbonitrile derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Table 2: Potential Kinase Targets of Pyrimidine-5-Carbonitrile Scaffolds

| Kinase Target | Signaling Pathway | Implication in Disease |

| EGFR (Epidermal Growth Factor Receptor) | Proliferation, Survival, Angiogenesis | Various Cancers |

| PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) | Cell Growth, Proliferation, Survival | Cancer, Metabolic Disorders |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis | Cancer |

| COX-2 (Cyclooxygenase-2) | Inflammation, Proliferation | Inflammation, Cancer |

3.2. PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of this pathway.[2]

Below is a diagram illustrating the potential mechanism of action for a pyrimidine-5-carbonitrile inhibitor targeting the PI3K/AKT pathway.

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

3.3. Experimental Workflow for Kinase Inhibition Assay

To validate the inhibitory activity of this compound against a specific kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a general procedure.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of anticancer therapeutics. The pyrimidine-5-carbonitrile scaffold has been shown to be a versatile platform for the design of potent kinase inhibitors targeting key oncogenic signaling pathways. Further investigation into the specific biological activities and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The synthetic and experimental methodologies outlined in this guide provide a framework for such future research endeavors.

References

- 1. Pyrimidine-5-carbonitriles: A review of available synthetic approaches and biological evaluation for promising compounds over the last decade [ejchem.journals.ekb.eg]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile from 2,4,6-trichloropyrimidine-5-carbonitrile

Application Notes and Protocols for the Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile

Abstract

This document provides a detailed protocol for the synthesis of this compound, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is based on the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine-5-carbonitrile with an amine source. While a direct literature precedent for this specific transformation is not available, the protocol is derived from established methodologies for the amination of related polychlorinated pyrimidines. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order C4/C6 > C2, which allows for a stepwise or a forceful one-pot synthesis.[1] This application note outlines a proposed direct amination method and discusses key reaction parameters.

Introduction

Polysubstituted pyrimidines are a class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science.[2][3] The introduction of amino groups at the 2, 4, and 6 positions of the pyrimidine ring can significantly influence the molecule's biological activity and physical properties. The starting material, 2,4,6-trichloropyrimidine, is a versatile precursor that readily undergoes nucleophilic substitution reactions.[1][3] The synthesis of 2,4,6-triaminopyrimidines has been previously described through various methods, including solid-phase synthesis involving sequential nucleophilic substitution.[2][4] This protocol adapts these principles for the synthesis of the 5-carbonitrile derivative.

Reaction Scheme

The proposed synthesis involves the displacement of the three chlorine atoms of 2,4,6-trichloropyrimidine-5-carbonitrile with amino groups. This can be achieved using a high concentration of ammonia in a suitable solvent under elevated temperature and pressure.

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,4,6-trichloropyrimidine-5-carbonitrile

-

Ammonia solution (e.g., 7N in Methanol or aqueous solution) or liquid ammonia

-

Anhydrous solvent (e.g., Dioxane, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent.

-

Purging: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove any oxygen.

-

Addition of Ammonia: Carefully add a large excess of ammonia solution (e.g., 10-20 eq) to the reaction mixture. Alternatively, for reactions with liquid ammonia, cool the vessel to a low temperature (e.g., -78 °C) and condense the required amount of ammonia gas.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature between 100-150 °C. The reaction should be stirred vigorously for 12-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

Characterization:

The final product, this compound, should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of starting material.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., -NH₂, -C≡N).

-

Melting Point Analysis: To assess the purity of the compound.

Data Presentation

The following table summarizes the expected reaction parameters and potential outcomes based on general knowledge of similar reactions. Actual results may vary and optimization of the reaction conditions is recommended.

| Parameter | Condition 1 (Milder) | Condition 2 (Forced) | Expected Outcome |

| Ammonia Source | 7N NH₃ in Methanol | Liquid Ammonia | Liquid ammonia provides a higher concentration of the nucleophile, potentially leading to faster reaction rates and higher yields. |

| Solvent | Dioxane | NMP or DMSO | Higher boiling point and more polar aprotic solvents like NMP and DMSO can facilitate the reaction by better solvating the intermediates. |

| Temperature | 100-120 °C | 130-150 °C | Higher temperatures will increase the reaction rate but may also lead to the formation of side products. |

| Pressure | Autogenous | Autogenous | The pressure will depend on the solvent and temperature used. |

| Reaction Time | 24-48 hours | 12-24 hours | Forced conditions are expected to reduce the required reaction time. |

| Expected Yield | Moderate to Good | Good to Excellent | Optimization is necessary to maximize the yield. |

| Potential Byproducts | Mono- and di-aminated pyrimidines, hydrolysis products | Potential for decomposition at higher temperatures. | Stepwise substitution is a possibility, where the C4 and C6 positions react first, followed by the less reactive C2 position.[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagent Reactivity

The regioselectivity of the amination is dictated by the electronic properties of the pyrimidine ring.

Caption: Relative reactivity of chloro-substituents in nucleophilic substitution.

Safety Precautions

-

2,4,6-trichloropyrimidine-5-carbonitrile is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Reactions at high pressure and temperature should be conducted behind a blast shield.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Use of 2,4,6-Triaminopyrimidine-5-carbonitrile as a Pharmaceutical Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, including multiple amino groups and a cyano moiety, provide numerous reaction sites for derivatization, leading to compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a focus on its application in the synthesis of anticancer and antimicrobial agents. The protocols outlined herein provide a framework for the synthesis of the precursor and its subsequent derivatization, along with data on the biological activities of representative derivative compounds.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the generation of diverse chemical libraries. The amino groups at positions 2, 4, and 6 can be readily modified, while the cyano group at position 5 offers a handle for further chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives, targeting a range of biological pathways. Derivatives of pyrimidine-5-carbonitrile have shown a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,4,6-trichloropyrimidine-5-carbonitrile. The first step involves the conversion of the trichloro- precursor to a triazido- intermediate, which is then reduced to the desired triamino compound.

Experimental Protocol: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile

This protocol is adapted from the synthesis of a closely related compound and is expected to yield the desired triazido intermediate.

Materials:

-

2,4,6-trichloropyrimidine-5-carbonitrile

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-trichloropyrimidine-5-carbonitrile in a mixture of acetone and water.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is expected to be complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetone under reduced pressure.

-

The aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2,4,6-triazidopyrimidine-5-carbonitrile.

Experimental Protocol: Reduction of 2,4,6-Triazidopyrimidine-5-carbonitrile to this compound

The reduction of the triazido intermediate to the triamino product can be achieved via catalytic hydrogenation or a Staudinger reaction.

Materials:

-

2,4,6-triazidopyrimidine-5-carbonitrile

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Suspend 2,4,6-triazidopyrimidine-5-carbonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of PtO₂ or Pd/C to the suspension.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Materials:

-

2,4,6-triazidopyrimidine-5-carbonitrile

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2,4,6-triazidopyrimidine-5-carbonitrile in THF in a round-bottom flask.

-

Add a stoichiometric amount of triphenylphosphine (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and results in the formation of an iminophosphorane intermediate with the evolution of nitrogen gas. 4

Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds

Introduction

The pyrimidine ring system, a core component of nucleic acids, is a versatile scaffold in various fields, including pharmaceuticals and materials science. In the development of high-energy materials (HEMs), nitrogen-rich heterocyclic compounds are highly sought after for their potential to yield high heats of formation, increased density, and improved oxygen balance. The pyrimidine-5-carbonitrile backbone, in particular, offers a versatile platform for the introduction of energetic functional groups.

While extensive research exists on various substituted pyrimidines for energetic applications, literature specifically detailing the use of 2,4,6-triaminopyrimidine-5-carbonitrile as a direct precursor is limited. However, the synthesis of related high-energy pyrimidine-5-carbonitrile derivatives is well-documented. This document provides detailed application notes and protocols for the synthesis of a representative high-energy compound, 2,4,6-triazidopyrimidine-5-carbonitrile , to serve as a practical guide for researchers in this field. The principles and techniques described are broadly applicable to the synthesis of other energetic pyrimidine derivatives.

Application Note: Synthesis of High-Energy 2,4,6-Triazidopyrimidine-5-carbonitrile

Overview

This application note describes the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile, a novel, nitrogen-rich high-energy material. The compound is synthesized via a straightforward triazidation reaction of commercially available 2,4,6-trichloropyrimidine-5-carbonitrile. The resulting product is a high-energy compound with a high positive heat of formation and moderate sensitivity, making it a compound of interest for further research in energetic materials.[1]

Synthetic Rationale

The strategy involves the nucleophilic substitution of the chloro groups on the pyrimidine ring with azido groups. Sodium azide serves as the azide source. The reaction is carried out in an aqueous acetone solvent system, which has been shown to be effective for this transformation, avoiding undesirable side reactions that can occur in other solvents like DMSO.[1] The presence of the electron-withdrawing nitrile group facilitates the substitution process.

Key Properties

2,4,6-Triazidopyrimidine-5-carbonitrile exhibits several properties characteristic of an energetic material. Its high nitrogen content and the presence of three azido groups contribute to a significant positive heat of formation. It possesses a high melting point and moderate sensitivity to impact and friction.[1][2]

Potential Applications

Beyond its potential as a high-energy material, its structure suggests utility in other areas:

-

Photoactive cross-linking agent: Similar to other aryl azides, it may find use in photolithography and polymer chemistry.[1]

-

Synthetic precursor: It can serve as a starting material for the synthesis of other complex heterocyclic compounds.[1]

Data Presentation

The quantitative data for the synthesis and properties of 2,4,6-triazidopyrimidine-5-carbonitrile are summarized below.

Table 1: Physicochemical and Energetic Properties of 2,4,6-Triazidopyrimidine-5-carbonitrile

| Property | Value | Reference |

| Yield | 82% | [1][2] |

| Appearance | Colorless crystals | [1] |

| Melting Point (Tm) | 142 °C | [1] |

| Heat of Formation (ΔHf) | +758 kJ/mol (+3159 kJ/kg) | [1] |

| Impact Sensitivity | Moderate | [1] |

| Friction Sensitivity | Moderate | [1] |

Table 2: Comparison of Starting Material and Final Product

| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| 2,4,6-Trichloropyrimidine-5-carbonitrile | C₅Cl₃N₃ | 208.44 | Chloro (-Cl), Nitrile (-CN) |

| 2,4,6-Triazidopyrimidine-5-carbonitrile | C₅N₁₂ | 240.16 | Azido (-N₃), Nitrile (-CN) |

Experimental Protocols

Protocol: Synthesis of 2,4,6-Triazidopyrimidine-5-carbonitrile

This protocol details the laboratory-scale synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile from 2,4,6-trichloropyrimidine-5-carbonitrile.

Materials and Reagents:

-

2,4,6-Trichloropyrimidine-5-carbonitrile

-